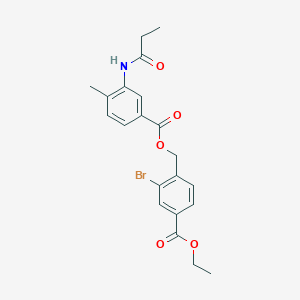
2-Bromo-4-(ethoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate
概要
説明
2-Bromo-4-(ethoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of bromine, ethoxycarbonyl, and propionylamino groups attached to a benzyl and benzoate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(ethoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by bromination and esterification reactions. The reaction conditions often require the use of catalysts such as aluminum chloride for acylation and bromine for bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2-Bromo-4-(ethoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzoates.
科学的研究の応用
2-Bromo-4-(ethoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-4-(ethoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate involves its interaction with specific molecular targets. The bromine and ethoxycarbonyl groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 4-(bromomethyl)benzoate: This compound has a similar structure but lacks the ethoxycarbonyl and propionylamino groups.
Methyl 4-bromo-2-(bromomethyl)benzoate: Another similar compound with additional bromine atoms.
Uniqueness
2-Bromo-4-(ethoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various scientific applications.
特性
IUPAC Name |
(2-bromo-4-ethoxycarbonylphenyl)methyl 4-methyl-3-(propanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO5/c1-4-19(24)23-18-11-15(7-6-13(18)3)21(26)28-12-16-9-8-14(10-17(16)22)20(25)27-5-2/h6-11H,4-5,12H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUOUCKYGFVYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)OCC2=C(C=C(C=C2)C(=O)OCC)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


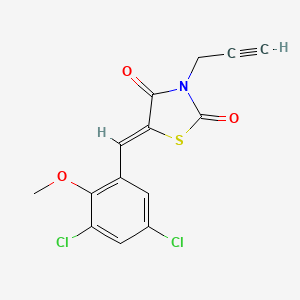
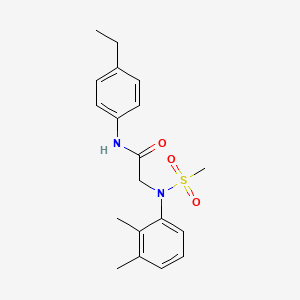
![2-[4-(2-Quinoxalinyl)phenoxy]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-ethanone](/img/structure/B3521577.png)
![2-(2,5-dimethylphenoxy)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B3521582.png)
![2-(4-ethylphenoxy)-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B3521583.png)
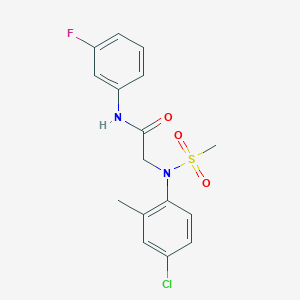
![2-methoxy-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3521602.png)
![3-[(diphenylacetyl)amino]-2-methylbenzoic acid](/img/structure/B3521607.png)
![2-Chloro-6-fluorobenzyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B3521612.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B3521625.png)
![phenyl 4-({[3-(3-hydroxy-2-quinoxalinyl)propanoyl]oxy}methyl)benzoate](/img/structure/B3521626.png)
![2-{3-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3521633.png)
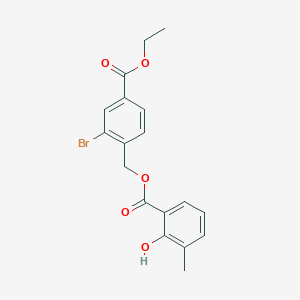
![1-[(2,4,5-trichlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3521653.png)
